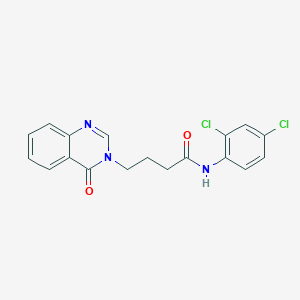
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, also known as AG-1478, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in several cellular processes such as cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in various types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress or have mutated EGFR. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to selectively inhibit EGFR tyrosine kinase without affecting other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit EGFR tyrosine kinase activity. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. In addition, it may have off-target effects that could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide and to identify any off-target effects it may have.
Synthesemethoden
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. This intermediate is then reacted with 2-aminobenzonitrile to form 2-(2,4-dichlorophenyl)-4-(2-cyanophenylamino)quinazoline. Finally, this intermediate is reacted with butyric anhydride to form N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. In addition to cancer therapy, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-12-7-8-16(14(20)10-12)22-17(24)6-3-9-23-11-21-15-5-2-1-4-13(15)18(23)25/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILMVJCOAKYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide](/img/structure/B7535779.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B7535795.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-tert-butylbenzamide](/img/structure/B7535797.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![1-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7535839.png)
![3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B7535847.png)
![1-[5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7535852.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)
![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)